4-Methyl-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-Methyl-N-(1,3-thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with a 4-methyl group and a 1,3-thiazol-2-yl moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Biology and Medicine:
Antimicrobial Activity: Studies have shown that thiazole derivatives, including this compound, exhibit significant antimicrobial properties.
Anti-inflammatory and Analgesic Effects:
Industry:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents.
Agriculture: The compound can be utilized in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Penicillin G: Another thiazole-containing compound with significant antibiotic properties.
Uniqueness: 4-Methyl-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike thiamine and penicillin G, this compound has a benzamide core, which can enhance its lipophilicity and stability, making it a valuable scaffold for drug development.
Properties
CAS No. |
150175-93-2 |
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Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
4-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H10N2OS/c1-8-2-4-9(5-3-8)10(14)13-11-12-6-7-15-11/h2-7H,1H3,(H,12,13,14) |
InChI Key |
XLNBGXSUYFKJFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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